molecular formula C10H10F2O2 B1390555 [4-(difluoromethyl)phenyl] propanoate CAS No. 1186194-58-0

[4-(difluoromethyl)phenyl] propanoate

Cat. No.: B1390555
CAS No.: 1186194-58-0
M. Wt: 200.18 g/mol
InChI Key: OBEJMWROBFNQIA-UHFFFAOYSA-N
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Description

[4-(difluoromethyl)phenyl] propanoate is an organic compound that belongs to the ester family Esters are characterized by their pleasant odors and are often used in fragrances and flavorings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propionic acid 4-(difluoromethyl)-phenyl ester typically involves the esterification of propionic acid with 4-(difluoromethyl)-phenol. This reaction can be catalyzed by acids such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester.

Industrial Production Methods

On an industrial scale, the production of this ester can be achieved through continuous esterification processes. These processes often utilize fixed-bed reactors where the reactants are continuously fed, and the product is continuously removed. Catalysts such as ion-exchange resins can be used to facilitate the reaction and improve yield.

Chemical Reactions Analysis

Types of Reactions

    Hydrolysis: [4-(difluoromethyl)phenyl] propanoate can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of propionic acid and 4-(difluoromethyl)-phenol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can be substituted by other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed

    Hydrolysis: Propionic acid and 4-(difluoromethyl)-phenol.

    Reduction: 4-(difluoromethyl)-phenyl methanol.

    Substitution: Various substituted esters or amides depending on the nucleophile used.

Scientific Research Applications

[4-(difluoromethyl)phenyl] propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition studies.

    Medicine: Investigated for its potential use in drug development, especially in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(difluoromethyl)-phenyl ester
  • Ethyl 4-(difluoromethyl)-phenyl ester
  • Butyl 4-(difluoromethyl)-phenyl ester

Uniqueness

[4-(difluoromethyl)phenyl] propanoate is unique due to the presence of the propionic acid moiety, which imparts distinct chemical and physical properties compared to other esters

Properties

IUPAC Name

[4-(difluoromethyl)phenyl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-2-9(13)14-8-5-3-7(4-6-8)10(11)12/h3-6,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEJMWROBFNQIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC=C(C=C1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201269061
Record name Phenol, 4-(difluoromethyl)-, 1-propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201269061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186194-58-0
Record name Phenol, 4-(difluoromethyl)-, 1-propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186194-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 4-(difluoromethyl)-, 1-propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201269061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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